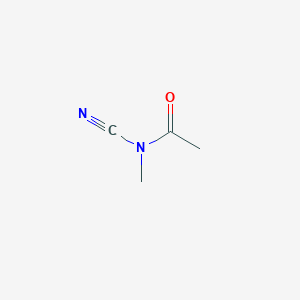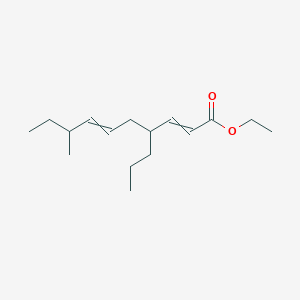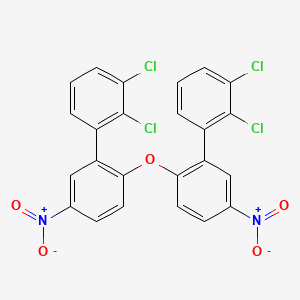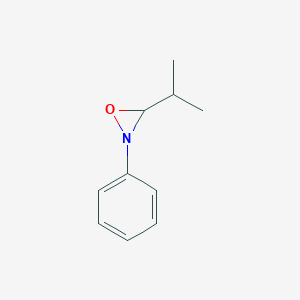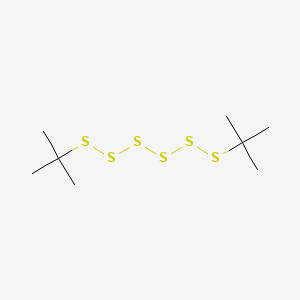
Di-tert-butyl hexasulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl hexasulphide is an organosulfur compound with the molecular formula (C₄H₉)₂S₆. It is a member of the polysulfide family, which are compounds containing chains of sulfur atoms. Polysulfides are known for their unique chemical properties and are used in various industrial applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl hexasulphide can be synthesized through the reaction of tert-butylthiol with sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). The reaction typically involves the following steps:
-
Reaction with Sulfur Dichloride
Reagents: tert-butylthiol, sulfur dichloride
Conditions: The reaction is carried out at room temperature.
Equation: 2 (C₄H₉)SH + SCl₂ → (C₄H₉)₂S₆ + 2 HCl
-
Reaction with Disulfur Dichloride
Reagents: tert-butylthiol, disulfur dichloride
Equation: 2 (C₄H₉)SH + S₂Cl₂ → (C₄H₉)₂S₆ + 2 HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl hexasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other lower polysulfides.
Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and lower polysulfides
Substitution: Compounds with different functional groups replacing the tert-butyl groups
Applications De Recherche Scientifique
Di-tert-butyl hexasulphide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of di-tert-butyl hexasulphide involves its ability to undergo homolytic substitution reactions, forming stabilized perthiyl radicals. These radicals are highly reactive and can interact with various molecular targets, including peroxyl radicals, making this compound an effective antioxidant. The persistence of perthiyl radicals also contributes to its reactivity at elevated temperatures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl disulfide
- Di-tert-butyl trisulfide
- Di-tert-butyl tetrasulfide
Comparison
Di-tert-butyl hexasulphide is unique among its similar compounds due to its higher sulfur content, which imparts distinct chemical properties. For example, it has greater reactivity towards peroxyl radicals compared to di-tert-butyl disulfide and trisulfide. This makes it a more effective antioxidant and stabilizer in various applications.
Propriétés
Numéro CAS |
7330-33-8 |
|---|---|
Formule moléculaire |
C8H18S6 |
Poids moléculaire |
306.6 g/mol |
Nom IUPAC |
2-(tert-butylhexasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S6/c1-7(2,3)9-11-13-14-12-10-8(4,5)6/h1-6H3 |
Clé InChI |
ISVXFCLKAVEYPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SSSSSSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


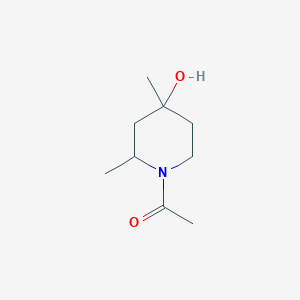
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
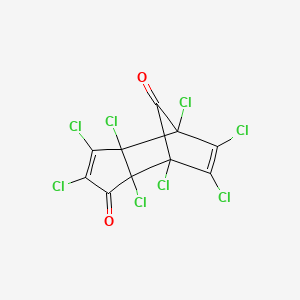
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)


![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

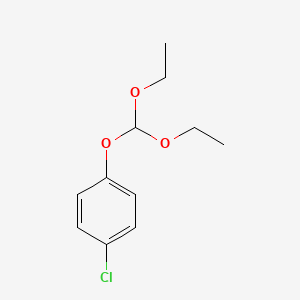
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
